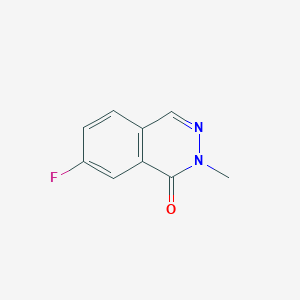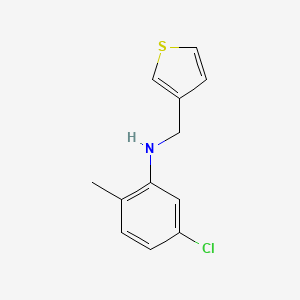
5-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12ClNS It is a derivative of aniline, featuring a chlorine atom, a methyl group, and a thiophen-3-ylmethyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and thiophen-3-ylmethanol.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Procedure: The thiophen-3-ylmethanol is reacted with 5-chloro-2-methylaniline in a solvent like dichloromethane or toluene. The reaction mixture is stirred and heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline
- 5-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline
- 5-chloro-2-methyl-N-(furan-3-ylmethyl)aniline
Uniqueness
5-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of the chlorine, methyl, and thiophen-3-ylmethyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H12ClNS |
|---|---|
Poids moléculaire |
237.75 g/mol |
Nom IUPAC |
5-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12ClNS/c1-9-2-3-11(13)6-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
Clé InChI |
NYOKLHDBYBVTSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate](/img/structure/B13240478.png)
![1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol](/img/structure/B13240484.png)
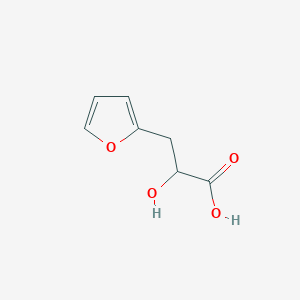
![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13240501.png)
![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)
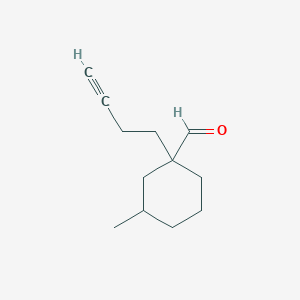
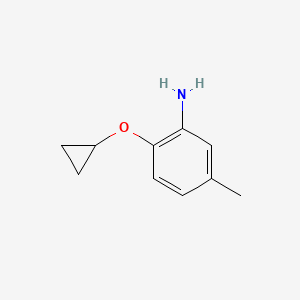
![4-[3-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13240516.png)
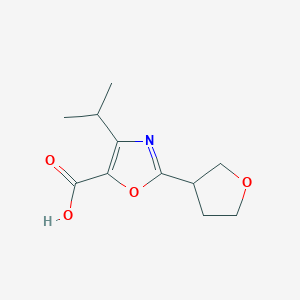
![[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13240525.png)
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13240535.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine](/img/structure/B13240540.png)
![1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine](/img/structure/B13240543.png)
